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Compound of Interest

Compound Name: Azomethine-H monosodium

Cat. No.: B043443

Introduction

Azomethine-H monosodium salt, systematically named Sodium 4-hydroxy-5-(2-
hydroxybenzylideneamino)-naphthalene-2,7-disulfonate, is a highly functionalized aromatic
compound.[1] Its structure incorporates a reactive azomethine (-CH=N-) group, hydroxyl
moieties, and sulfonic acid groups, making it water-soluble.[2] Primarily, it is recognized as a
crucial chromogenic and fluorogenic reagent in analytical chemistry.[2][3] Its most prominent
application is in the sensitive colorimetric and fluorimetric determination of boron in a wide
array of samples, including soil, water, plant tissues, and various industrial materials.[4][5][6][7]
[8] This guide provides an in-depth overview of its spectroscopic properties and the
experimental protocols for its analysis.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for Azomethine-H
monosodium salt and its boron complex.
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Spectroscopic Conditions &
. Parameter Value
Technique Remarks
UV-Visible In pH 5.0 buffer
Amax (Reagent) ~236 nm )
Spectroscopy solution.

Amax (Boron

Complex)

405 - 430 nm

Forms a yellow-
orange complex with
boron in an aqueous
solution.[4][5][9] The
exact maximum
depends on pH and

buffer composition.

Fluorescence

Spectroscopy

Excitation (Aex)

Data corresponds to
416 nm the Azomethine-H-

Boron complex.[10]

Data corresponds to

Characteristic

absorption for the

Emission (Aem) 486 nm the Azomethine-H-
Boron complex.[10]

Infrared (IR)
C=N Stretch ~1612 - 1645 cm™1

Spectroscopy

azomethine (imine)

group.

NMR Spectroscopy

1H-NMR (Imine H)

Expected chemical
shift range for the
azomethine proton (-

~7.9 - 8.8 ppm CH=N-). Specific
experimental data is
not readily available.
[11]

Detailed Spectroscopic Analysis

UV-Visible Spectroscopy
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Azomethine-H monosodium salt exhibits characteristic absorption in the ultraviolet region,
primarily due to 1t — 1t* electronic transitions within its aromatic naphthalene and salicylidene
rings. In a pH 5.0 buffer, a distinct absorption maximum is observed around 236 nm.

The most significant feature of its UV-Vis profile is its application in colorimetric analysis. In the
presence of borate ions, Azomethine-H undergoes a complexation reaction to form a stable,
yellow-colored chelate.[5][9] This reaction causes a significant bathochromic (red) shift in the
absorption maximum to the visible region, typically between 405 nm and 430 nm.[4][5][9][12]
The intensity of the absorbance at this wavelength is directly proportional to the concentration
of boron, forming the basis of its quantitative determination.

Fluorescence Spectroscopy

While the reagent itself is not noted for strong fluorescence, its complex with boron is
fluorescent.[2][10] This property allows for the highly sensitive fluorimetric determination of
boron. The Azomethine-H-boron complex can be excited with light at approximately 416 nm,
and it subsequently emits light at a maximum wavelength of 486 nm.[10] The fluorescence
intensity provides a sensitive measure of boron concentration, often allowing for lower
detection limits than colorimetric methods.[10]

Infrared (IR) Spectroscopy

The IR spectrum of Azomethine-H monosodium salt is used to confirm the presence of its
key functional groups. While a complete public spectrum is not available, the following
characteristic absorption bands are expected:

e O-H Stretching: A broad band in the region of 3200-3600 cm~* corresponding to the phenolic
hydroxyl groups.

e Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm™1.

e C=N Stretching: A characteristic medium to strong absorption band in the 1612-1645 cm~1
region, confirming the presence of the azomethine (imine) linkage.

o Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm~! range.
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o S=0 Stretching: Strong, characteristic absorptions for the sulfonate groups (SOs~), typically
found in the 1030-1080 cm~* (symmetric) and 1150-1230 cm~! (asymmetric) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for confirming the chemical structure of Azomethine-H
monosodium salt. Although specific spectral data is not widely published, the expected 1H-
NMR spectrum would show:

o Aromatic Protons: A complex series of signals in the aromatic region, typically between 6.5
and 8.5 ppm.

o Azomethine Proton (-CH=N-): A distinct singlet in the downfield region, expected around 7.9-
8.8 ppm, which is characteristic of imine protons.[11]

o Hydroxyl Protons (-OH): Broad singlets that are often exchangeable with D20. Their
chemical shift can vary depending on the solvent and concentration.

The 13C-NMR spectrum would similarly show a series of signals corresponding to the aromatic
carbons and a characteristic signal for the imine carbon (-CH=N-) in the 150-165 ppm range.

Experimental Methodologies & Visualizations
General Spectroscopic Characterization Workflow

The identity and purity of Azomethine-H monosodium salt are confirmed through a
combination of spectroscopic techniques. The logical workflow for this characterization is
illustrated below.
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Caption: Workflow for the spectroscopic characterization of Azomethine-H.

Protocol for Colorimetric Determination of Boron

This protocol is a synthesized method based on established procedures for determining boron
concentration in aqueous samples.[4][9]

1. Preparation of Reagents:

o Buffer-Masking Solution:

[e]

Dissolve 250 g of ammonium acetate in 400 mL of deionized water.

o

Add 25 g of EDTA tetrasodium salt to act as a masking agent, preventing interference from
metal ions like copper, iron, and aluminum.[5]

(¢]

Add 125 mL of glacial acetic acid slowly while stirring.

[¢]

Dilute the final solution to 1 liter with deionized water. The final pH should be
approximately 5.2.
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e Azomethine-H Reagent (0.90% w/v):

o Weigh 0.90 g of Azomethine-H monosodium salt into a 100 mL volumetric flask
containing approximately 50 mL of deionized water.[4]

o Add 2.0 g of L-ascorbic acid (to prevent oxidation and maintain stability) and mix.[4]
o Gently heat the solution in a warm water bath to fully dissolve the components.
o Allow the solution to cool to room temperature.

o Dilute to the 100 mL mark with deionized water and mix thoroughly. Store this reagent in a
refrigerator for up to 48 hours.[4]

2. Measurement Procedure:

The experimental workflow for the colorimetric assay is detailed in the diagram below.
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Caption: Experimental workflow for the determination of boron using Azomethine-H.
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3. Calibration and Calculation:

A series of standard boron solutions of known concentrations (e.g., 0.1 to 5.0 ppm) should be
prepared and subjected to the same procedure to generate a calibration curve of absorbance
versus boron concentration.[12] The concentration of boron in the unknown sample can then
be determined by interpolating its absorbance value on this curve. The limit of detection for this
method is typically around 0.05 ppm.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

